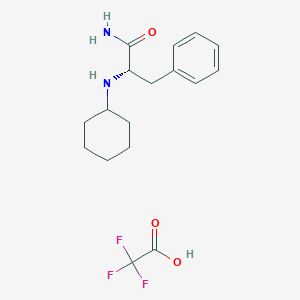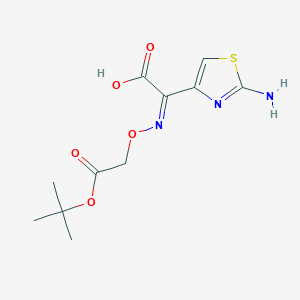
(E)-Ethyl 4-bromo-3-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (E)-Ethyl 4-bromo-3-methyl-2-butenoate typically involves the esterification and bromination of 2-butenoic acid, yielding a product with a purity of 92% and a yield of 70.5% (W. Ning, 2002). Another approach includes the phosphine-catalyzed [4 + 2] annulation reaction, demonstrating the compound's versatility in synthetic chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Molecular Structure Analysis
The molecular structure of (E)-Ethyl 4-bromo-3-methyl-2-butenoate has been characterized through spectroscopic methods and single-crystal X-ray diffraction techniques. These studies provide detailed insights into the compound's geometry, intermolecular contacts, and the effects of these structural features on its reactivity and stability (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, René Frank, 2019).
Chemical Reactions and Properties
(E)-Ethyl 4-bromo-3-methyl-2-butenoate undergoes various chemical reactions, including annulation and bromination, highlighting its reactivity and utility as an intermediate for synthesizing more complex molecules. These reactions are facilitated by its unique molecular structure, which allows for regioselective and stereoselective transformations (C. Fen-er, 2005).
Physical Properties Analysis
The physical properties of (E)-Ethyl 4-bromo-3-methyl-2-butenoate, such as melting point, boiling point, and solubility, are crucial for its application in synthetic chemistry. These properties are determined by its molecular structure and are essential for predicting the compound's behavior in various chemical environments.
Chemical Properties Analysis
The chemical properties of (E)-Ethyl 4-bromo-3-methyl-2-butenoate, including its reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular geometry. Studies have explored its reactivity patterns, highlighting its potential in synthetic organic chemistry and its role in the formation of complex molecular structures (Long He, 2010).
Applications De Recherche Scientifique
Intermediate in Medicine Synthesis : Ethyl 4-bromo-2-butenoate, a closely related compound, has been prepared using 2-butenoic acid and used as an intermediate in medicine synthesis. The yield was 70.5%, and the purity was 92% (Ning, 2002).
Stereospecific Preparation of Olefins : Ethyl (E)-3-methyl-2-heptenoate, which is structurally similar to the target compound, has been synthesized with high yield and retention of configuration, demonstrating the compound's utility in creating trisubstituted olefins (Kobayashi et al., 1973).
Synthesis of 2,4-Dienoic Acid Derivatives : This compound has been used in the synthesis of various vinylic bromides, including 2,4-dienoic acid derivatives. These derivatives were obtained in good yield, highlighting the compound's versatility in chemical synthesis (Kim, 1983).
Synthesis of Tetrahydropyridines : It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a similar compound, has been used in reactions leading to selective gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).
Propriétés
IUPAC Name |
ethyl (Z)-4-bromo-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-XQRVVYSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-4-bromo-3-methylbut-2-enoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

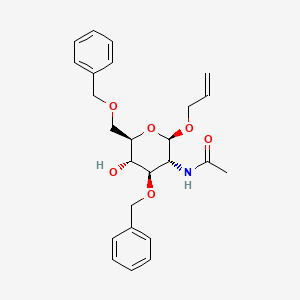
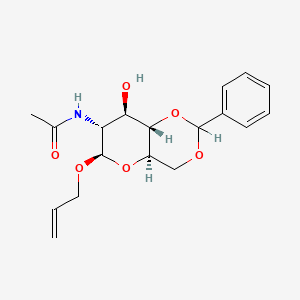
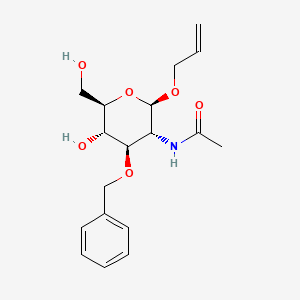

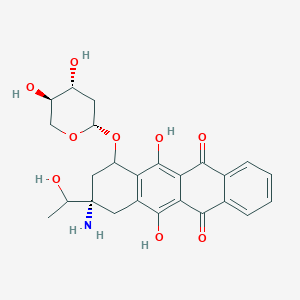
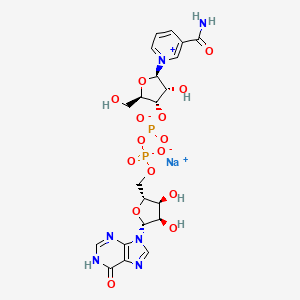
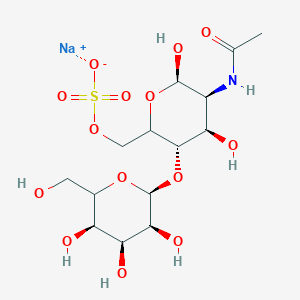
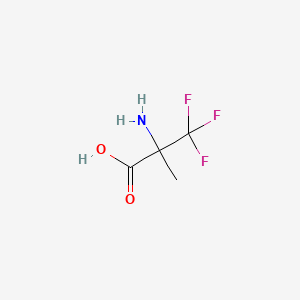
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
